molecular formula C22H26N8O2 B2793428 (4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 1170620-49-1

(4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Número de catálogo: B2793428
Número CAS: 1170620-49-1
Peso molecular: 434.504
Clave InChI: ZZJRXRGREVNRLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "(4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone" features a 1,3,5-triazine core substituted with:

  • 1H-imidazol-1-yl at position 4,
  • Pyrrolidin-1-yl at position 6,
  • A piperazine linker at position 2, connected to a 2-methoxyphenyl methanone moiety.

This structure is optimized for interactions with biological targets, leveraging the triazine scaffold’s hydrogen-bonding capabilities, the piperazine linker’s conformational flexibility, and the aromatic methanone group’s hydrophobic and electronic effects .

Propiedades

IUPAC Name

[4-(4-imidazol-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N8O2/c1-32-18-7-3-2-6-17(18)19(31)27-12-14-29(15-13-27)21-24-20(28-9-4-5-10-28)25-22(26-21)30-11-8-23-16-30/h2-3,6-8,11,16H,4-5,9-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJRXRGREVNRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=NC(=N3)N4CCCC4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone, a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N6OC_{24}H_{26}N_6O with a molecular weight of approximately 422.51 g/mol. Its structure features multiple pharmacophores including an imidazole ring, a pyrrolidine moiety, and a triazine core, which are known to contribute to diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing imidazole and triazine rings have shown effectiveness against various bacterial strains. The specific compound's activity against Gram-positive and Gram-negative bacteria remains to be fully elucidated but is anticipated based on structural analogs.

Anticancer Potential

Several studies have investigated the anticancer properties of triazine-based compounds. The presence of the methoxyphenyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved cytotoxic effects against cancer cell lines. Preliminary data suggest that this compound may inhibit cell proliferation in various cancer types through apoptosis induction mechanisms.

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The imidazole and triazine moieties may interact with specific enzymes or receptors involved in cell signaling pathways critical for cancer progression.
  • DNA Intercalation : Similar compounds have demonstrated the ability to intercalate DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been noted as a mechanism for cytotoxicity in cancer cells.

Study 1: Anticancer Activity in Cell Lines

A study evaluated the cytotoxic effects of related compounds on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated an IC50 value in the micromolar range, suggesting significant potency. The study highlighted that modifications on the phenyl ring could enhance activity through better receptor binding.

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-712
Target CompoundHeLa10

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The target compound demonstrated notable inhibition zones compared to standard antibiotics.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18

Comparación Con Compuestos Similares

Structural Analogs

The closest analog identified is (2,3-Dimethoxyphenyl){4-[4-(1H-imidazol-1-yl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1-piperazinyl}methanone (ChemSpider ID: 1171486-99-9) . Key differences include:

Triazine substituents : Replacement of pyrrolidin-1-yl with morpholinyl at position 2.

Aromatic group : A 2,3-dimethoxyphenyl substituent instead of 2-methoxyphenyl.

Table 1: Structural and Physicochemical Comparison
Property Target Compound Morpholinyl/Dimethoxy Analog
Molecular Formula C₂₃H₂₆N₁₀O₂ C₂₅H₂₈N₁₀O₃
Average Mass (g/mol) 486.51 528.56
Triazine Substituents (Position) 4: Imidazole; 6: Pyrrolidine 4: Imidazole; 6: Morpholine
Aromatic Group 2-Methoxyphenyl 2,3-Dimethoxyphenyl
Key Functional Variations Pyrrolidine (5-membered amine) Morpholine (6-membered ether-amine)

Impact of Structural Modifications

  • Triazine Substituents: Pyrrolidin-1-yl (target compound): Enhances basicity and hydrogen-bond donor capacity due to the secondary amine. Morpholinyl (analog): Introduces an oxygen atom, increasing hydrophilicity and altering steric bulk .
  • Aromatic Groups: 2-Methoxyphenyl: Provides moderate electron-donating effects via the methoxy group.

Hypothesized Pharmacological Implications

While direct biological data for these compounds is unavailable in the provided evidence, structural analogs suggest:

Pyrrolidine vs. Morpholine : Morpholine’s oxygen may improve solubility but reduce membrane permeability compared to pyrrolidine.

Methoxy Substitution : The 2,3-dimethoxy analog could exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites, but excessive bulk might limit binding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.